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Compound of Interest

Compound Name:
6-Bromo-4-chloro-2-

methylquinoline

Cat. No.: B188114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Bromo-4-chloro-2-methylquinoline, a halogenated quinoline derivative of interest in

medicinal chemistry and materials science. This document details its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational

dataset for its identification, characterization, and application in further research and

development.

Spectroscopic Data Summary
The empirical formula for 6-Bromo-4-chloro-2-methylquinoline is C₁₀H₇BrClN, with a

molecular weight of approximately 256.53 g/mol . The spectroscopic data presented below

serves to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 6-Bromo-4-chloro-2-methylquinoline are

summarized below.

Table 1: ¹H NMR Spectroscopic Data for 6-Bromo-4-chloro-2-methylquinoline
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Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

Assignment

8.17 d 2.0 H-5

7.86 dd 9.0, 2.0 H-7

7.74 d 9.0 H-8

7.33 s - H-3

2.69 s - -CH₃

Table 2: ¹³C NMR Spectroscopic Data for 6-Bromo-4-chloro-2-methylquinoline

Chemical Shift (δ) [ppm] Assignment

159.9 C-2

147.8 C-8a

144.5 C-4

134.1 C-7

130.4 C-5

127.2 C-4a

125.8 C-8

122.6 C-3

119.9 C-6

25.1 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The

characteristic IR absorption bands for 6-Bromo-4-chloro-2-methylquinoline are presented

below. Due to the lack of a publicly available spectrum for this specific compound, the data is
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inferred based on characteristic frequencies for substituted quinolines and halogenated

aromatic compounds.

Table 3: Predicted Infrared (IR) Spectroscopic Data for 6-Bromo-4-chloro-2-methylquinoline

Wavenumber (cm⁻¹) Intensity Assignment

3050-3100 Medium Aromatic C-H stretch

2920-2980 Medium Methyl C-H stretch

1600-1620 Strong C=N stretching (quinoline ring)

1550-1580 Strong C=C stretching (aromatic ring)

1450-1500 Medium C=C stretching (aromatic ring)

1000-1100 Strong C-Cl stretch

800-850 Strong C-H out-of-plane bending

550-650 Medium C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition

of a compound. The mass spectrum of 6-Bromo-4-chloro-2-methylquinoline is expected to

show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and

chlorine (³⁵Cl and ³⁷Cl) isotopes.

Table 4: Predicted Mass Spectrometry (MS) Data for 6-Bromo-4-chloro-2-methylquinoline
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m/z Relative Intensity (%) Assignment

255 ~100 [M]⁺ (C₁₀H₇⁷⁹Br³⁵ClN)

257 ~130
[M+2]⁺ (C₁₀H₇⁸¹Br³⁵ClN and

C₁₀H₇⁷⁹Br³⁷ClN)

259 ~42 [M+4]⁺ (C₁₀H₇⁸¹Br³⁷ClN)

220 Moderate [M-Cl]⁺

176 Moderate [M-Br]⁺

141 Moderate [M-Br-Cl]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 6-Bromo-4-
chloro-2-methylquinoline.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 6-Bromo-4-chloro-2-methylquinoline is

dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm

NMR tube.

¹H NMR Acquisition: A proton spectrum is acquired using a standard pulse sequence on a

400 or 500 MHz spectrometer. The spectral width is typically set to 12-15 ppm. A sufficient

number of scans are averaged to obtain a good signal-to-noise ratio. A relaxation delay of 1-

2 seconds is commonly used.

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired on the same instrument.

The spectral width is set to approximately 220-250 ppm. A larger number of scans is required

compared to ¹H NMR to achieve adequate signal intensity due to the low natural abundance

of the ¹³C isotope.

IR Spectroscopy
Sample Preparation: As 6-Bromo-4-chloro-2-methylquinoline is a solid, the KBr pellet

method is typically used. A small amount of the sample (1-2 mg) is ground with anhydrous
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potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed under high

pressure to form a transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The

spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr

pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe for solid samples or after dissolution in a suitable solvent for techniques like

Electrospray Ionization (ESI).

Ionization: Electron Impact (EI) at 70 eV is a common ionization method for this type of

molecule.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 6-Bromo-4-chloro-2-methylquinoline.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-4-chloro-2-
methylquinoline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188114#spectroscopic-data-nmr-ir-ms-of-6-bromo-4-
chloro-2-methylquinoline]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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